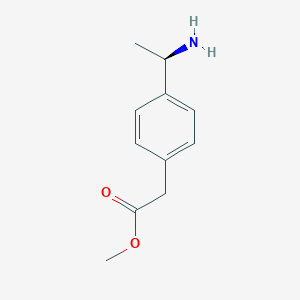
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is a chiral organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a bromo, chloro, and fluoro group on the phenyl ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenyl derivative.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and suitable electrophiles.
Introduction of Halogens: The bromo, chloro, and fluoro groups are introduced through halogenation reactions using reagents like bromine, chlorine, and fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to handle large quantities of starting materials.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the compound meets the required purity and quality standards through analytical methods like HPLC and NMR.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Chemical Research: Studying its reactivity and properties in various chemical reactions.
Industrial Applications: Potential use in the synthesis of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(4-Bromo-2-chlorophenyl)pyrrolidine
- (S)-2-(4-Chloro-5-fluorophenyl)pyrrolidine
- (S)-2-(4-Bromo-5-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Bromo-2-chloro-5-fluorophenyl)pyrrolidine is unique due to the specific combination of bromo, chloro, and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Propriétés
Formule moléculaire |
C10H10BrClFN |
|---|---|
Poids moléculaire |
278.55 g/mol |
Nom IUPAC |
(2S)-2-(4-bromo-2-chloro-5-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrClFN/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
Clé InChI |
UDFQFWRCGXRAIV-JTQLQIEISA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=C(C=C2Cl)Br)F |
SMILES canonique |
C1CC(NC1)C2=CC(=C(C=C2Cl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


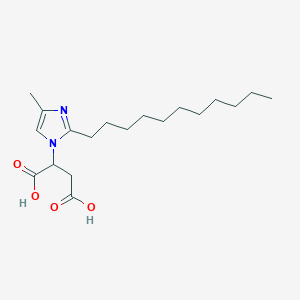
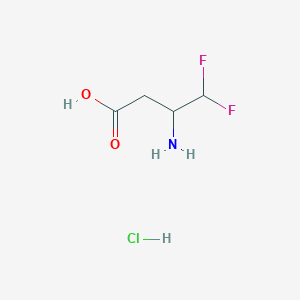
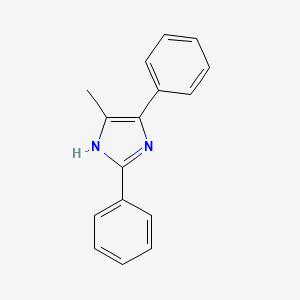
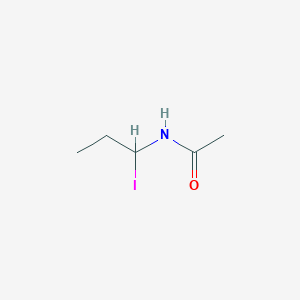


![2-[[4-phenyl-3-(2H-tetrazol-5-yl)phenyl]methyl-propylamino]pyridine-3-carboxylic acid](/img/structure/B12937498.png)
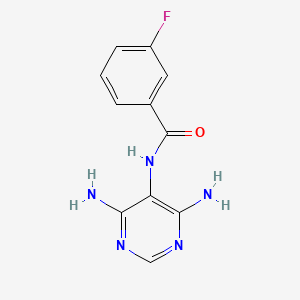

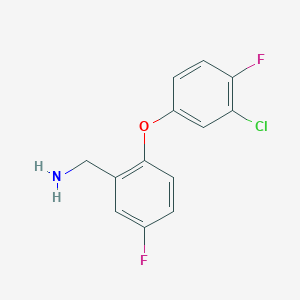

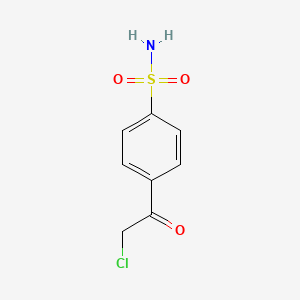
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
